molecular formula C28H24ClF3N4O B11673509 N,N-dibenzyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N,N-dibenzyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11673509
M. Wt: 525.0 g/mol
InChI Key: BEVYLJVFZYKVGF-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, resulting in the formation of new compounds with modified structures.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents with specific biological activities.

Industry: In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialized applications.

Mechanism of Action

The mechanism by which N,N-dibenzyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

  • 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • Pyrimido[1,2-a]benzimidazoles

Uniqueness: N,N-dibenzyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H24ClF3N4O

Molecular Weight

525.0 g/mol

IUPAC Name

N,N-dibenzyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C28H24ClF3N4O/c29-24-25(27(37)35(17-19-10-4-1-5-11-19)18-20-12-6-2-7-13-20)34-36-23(28(30,31)32)16-22(33-26(24)36)21-14-8-3-9-15-21/h1-15,22-23,33H,16-18H2

InChI Key

BEVYLJVFZYKVGF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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